Technical Guide: Chemical Properties and Biomedical Applications of Titanium Lactate Ammonium Salt
Technical Guide: Chemical Properties and Biomedical Applications of Titanium Lactate Ammonium Salt
Executive Summary
Titanium lactate ammonium salt (TAL), chemically known as Dihydroxybis(ammonium lactato)titanium(IV) (CAS: 65104-06-5), represents a critical class of water-soluble organometallic precursors.[1] Unlike highly reactive titanium alkoxides (e.g., titanium isopropoxide) that hydrolyze uncontrollably upon contact with moisture, TAL is stabilized by bidentate lactate ligands. This chelation confers hydrolytic stability at neutral pH (7.0–8.0), allowing for precise control over sol-gel transitions and cross-linking reactions in aqueous environments.
For drug development and biomaterial scientists, TAL is a strategic reagent. It functions as a biocompatible cross-linker for polysaccharide-based hydrogels (drug depots) and a precursor for synthesizing mesoporous
Part 1: Chemical Constitution & Physicochemical Profile
Structural Coordination Chemistry
TAL exists as a coordination complex where the Titanium (IV) center adopts a distorted octahedral geometry. The stability arises from the "chelate effect" of the lactate ligands.
-
Central Metal: Ti(IV) (
configuration). -
Ligands: Two bidentate lactate anions (
) coordinate through the carboxylate oxygen and the -hydroxyl oxygen, forming stable 5-membered rings. -
Axial/Equatorial Groups: Two hydroxyl groups (
) or water molecules complete the coordination sphere, depending on pH. -
Counter Ions: Ammonium ions (
) neutralize the charge, imparting high water solubility.
Physicochemical Properties Table
| Property | Specification | Relevance to Research |
| CAS Number | 65104-06-5 | Identity verification for regulatory filing. |
| Molecular Formula | Basis for stoichiometry calculations. | |
| Molecular Weight | ~294.08 g/mol | Calculation of molar concentrations.[1] |
| Appearance | Clear to pale yellow liquid | Color changes indicate contamination or premature hydrolysis. |
| Ti Content | ~8.2% (typically sold as 50% aq. soln) | Critical for determining cross-linking density. |
| pH Stability Window | 7.0 – 8.5 | Critical: Precipitates at pH < 6; gels/polymerizes at pH > 9. |
| Solubility | Miscible in water, alcohols | Ideal for aqueous pharmaceutical formulations. |
| Density | 1.21 – 1.22 g/mL at 25°C | Volumetric dosing calibration. |
Part 2: Mechanistic Profiling & Reactivity
The utility of TAL in drug delivery systems relies on two distinct mechanisms: Controlled Hydrolysis (for nanoparticle synthesis) and Ligand Exchange (for hydrogel cross-linking).
Mechanism 1: pH-Modulated Hydrolysis
At neutral pH, the lactate ligands shield the Ti center.
-
Acidic Trigger (pH < 6): Protonation of the lactate carbonyl oxygen weakens the Ti-O bond, leading to ligand dissociation and rapid hydrolysis to form amorphous
. -
Thermal Trigger (> 100°C): Thermal energy overcomes the activation barrier for ligand loss, driving the condensation of Ti-OH groups to form anatase nanocrystals.
Mechanism 2: Polymer Cross-Linking (Ligand Exchange)
In polysaccharide hydrogels (e.g., Guar, Chitosan, Cellulose), TAL acts as a bridging agent. The Ti center undergoes ligand exchange where the labile hydroxyl/lactate groups are displaced by the hydroxyl groups of the polymer chain.
-
Kinetics: The reaction is slow at room temperature (permitting mixing) but accelerates upon heating or drying.
-
Result: A 3D viscoelastic network suitable for sustained drug release.
Visualization of Reaction Pathways
Figure 1: Dual mechanistic pathways of Titanium Lactate Ammonium Salt: pH/Thermal-driven hydrolysis for nanomaterials (top) and Ligand Exchange for hydrogel networking (bottom).
Part 3: Experimental Protocols for Drug Development
Protocol A: Synthesis of Biocompatible Nanocarriers
Objective: Synthesize monodisperse anatase nanoparticles for drug loading, avoiding toxic organic solvents.
Reagents:
Methodology:
-
Preparation: Dilute TAL to 0.1 M in deionized water. The solution should remain clear (pH ~8).
-
Modulation: Add Urea (0.5 M) to the solution. Why? Urea decomposes thermally to release ammonia and
, buffering the pH and preventing rapid precipitation, ensuring uniform particle growth. -
Hydrothermal Treatment: Transfer solution to a Teflon-lined autoclave. Heat at 160°C for 12 hours .
-
Washing: Centrifuge the resulting white precipitate (10,000 rpm, 15 min). Wash 3x with water/ethanol to remove residual lactate and ammonium ions.
-
Calcination (Optional): Heat at 400°C for 2 hours to enhance crystallinity (Anatase phase) for photocatalytic drug release applications.
Protocol B: Rheology-Controlled Hydrogel Cross-linking
Objective: Create an injectable hydrogel depot for sustained protein/drug release.
Reagents:
-
Carboxymethyl Cellulose (CMC) or Hydroxypropyl Guar (HPG)
-
TAL (10% working solution)
-
Phosphate Buffered Saline (PBS)
Methodology:
-
Polymer Hydration: Dissolve 1.0 g of CMC in 90 mL PBS. Stir overnight to ensure full hydration and disentanglement of polymer chains.
-
Drug Loading: Dissolve the target therapeutic (e.g., Doxorubicin or BSA model) into the polymer sol.
-
Cross-linker Addition: Add 0.5 – 2.0 mL of TAL working solution dropwise under vigorous stirring.
-
Note: The viscosity will increase immediately.
-
-
Curing: Allow the mixture to stand at 37°C.
-
Validation: Perform an Inverted Vial Test . If the gel does not flow within 30 seconds of inversion, cross-linking is sufficient.
-
-
Rheological Verification: Use a parallel-plate rheometer. A Storage Modulus (
) > Loss Modulus ( ) confirms gel network formation.
Part 4: Safety & Handling (E-E-A-T)
While TAL is safer than titanium chlorides or alkoxides, standard chemical hygiene is mandatory.
-
Toxicology: Low acute toxicity. The lactate ligand is metabolizable (lactic acid), and ammonium is excreted. However, high concentrations can cause irritation.
-
Ocular Hazard: Warning: Causes serious eye irritation (Category 2A). Wear chemical splash goggles.
-
Incompatibility: Do not mix with strong acids (rapid precipitation of hydrated titania) or strong oxidizers.
-
Storage: Store at temperatures > 5°C to prevent crystallization and < 35°C to prevent slow hydrolysis. Keep container tightly sealed to avoid ammonia loss.
Part 5: References
-
Gelest, Inc. (2015).[2] Titanium Lactate, Ammonium Salt Safety Data Sheet (SDS). Retrieved from
-
Kakihana, M., et al. (2004).[4] "Chelating of titanium by lactic acid in the water-soluble diammonium tris(2-hydroxypropionato)titanate(IV)." Inorganic Chemistry, 43(15), 4546-4548.[4]
-
DuPont (Now Dorf Ketal). Tyzor® LA Technical Data Sheet. Describes hydrolytic stability and cross-linking mechanism.[5][6][7] Retrieved from
-
Pissinis, D., et al. (2025). "Antimicrobial-Loaded Polyacrylamide Hydrogels Supported on Titanium as Reservoir for Local Drug Delivery." ResearchGate.
-
PubChem. (2025).[8] Ammonium lactate titanium (IV) Compound Summary. CID 132278587.[8]
Sources
- 1. CAS 65104-06-5: Titanium(IV) bis(ammonium lactato) dihydro… [cymitquimica.com]
- 2. gelest.com [gelest.com]
- 3. chempoint.com [chempoint.com]
- 4. Chelating of titanium by lactic acid in the water-soluble diammonium tris(2-hydroxypropionato)titanate(IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempoint.com [chempoint.com]
- 6. specialchem.com [specialchem.com]
- 7. Tyzor La - Lactic Acid Chelated Titanate with CAS No. 65104-06-5, CasNo.65104-06-5 Nanjing Capatue Chemical Co., Ltd China (Mainland) [capatue.lookchem.com]
- 8. Ammonium lactate titanium (IV) | C15H33NO15Ti | CID 132278587 - PubChem [pubchem.ncbi.nlm.nih.gov]
